Butyl Sodium Sulfate-D9
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Scientific Inquiry
The substitution of hydrogen with deuterium, while seemingly a minor alteration, imparts significant changes to a molecule's properties that are invaluable for scientific investigation. clearsynth.comwikipedia.org Deuterium is twice as heavy as protium (B1232500) (the common isotope of hydrogen), leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.orgvedantu.com This difference in bond strength is the foundation of the deuterium kinetic isotope effect (KIE), a phenomenon where deuterated compounds react more slowly than their non-deuterated counterparts. libretexts.orgnih.govcolumbia.edu
The KIE is a powerful tool for elucidating reaction mechanisms. libretexts.orgnih.gov By measuring the change in reaction rate upon isotopic substitution, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction. nih.govprinceton.edu This information is crucial for understanding the intricate pathways of chemical transformations.
Beyond reaction kinetics, deuterium labeling is instrumental in various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR, deuterated solvents are used to avoid interference from solvent protons, allowing for clearer observation of the signals from the analyte. clearsynth.comvedantu.comisowater.com Furthermore, deuterium labeling of specific sites within a molecule can help in assigning signals and determining the three-dimensional structure of complex molecules like proteins. clearsynth.com
Mass Spectrometry (MS): Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. clearsynth.comtexilajournal.comaptochem.comscioninstruments.com Since they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar ionization behavior, but are distinguishable by their higher mass. aptochem.com This allows for accurate correction of variations in sample preparation and instrument response, leading to highly precise and reliable quantification of target compounds in complex mixtures. clearsynth.comtexilajournal.comnih.gov
Neutron Scattering: Neutrons interact differently with hydrogen and deuterium nuclei. nih.goveuropa.eu This difference in scattering length allows researchers to use a technique called contrast variation. iaea.orgnih.gov By selectively deuterating components within a complex system, such as a surfactant micelle or a polymer blend, researchers can effectively make certain parts "invisible" to neutrons, enabling the study of the structure and dynamics of the remaining components. nih.goveuropa.euiaea.org
Role of Deuterated Surfactants, including Butyl Sodium Sulfate-D9, in Advancing Research Methodologies
Surfactants are amphiphilic molecules that contain both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. stfc.ac.uk This dual nature allows them to self-assemble into various structures, such as micelles and bilayers, in solution. stfc.ac.uk These properties make them essential in a vast array of applications, from detergents to drug delivery systems. stfc.ac.uksine2020.eu
Deuterated surfactants, such as this compound, are particularly valuable in research for several reasons:
Structural Characterization of Micelles and other Aggregates: Small-angle neutron scattering (SANS) is a primary technique for studying the size, shape, and internal structure of surfactant aggregates. stfc.ac.uk By using deuterated surfactants, either fully or partially, in combination with solvents containing different ratios of light water (H₂O) and heavy water (D₂O), researchers can use contrast variation to highlight specific parts of the micelle. iaea.orgnih.gov For example, deuterating the hydrophobic tail of this compound allows for detailed investigation of the micellar core.
Investigating Surfactant-Polymer and Surfactant-Protein Interactions: The interactions between surfactants and other macromolecules are fundamental to many industrial formulations and biological processes. Deuterated surfactants enable the use of neutron scattering and NMR to probe these interactions with high specificity. By selectively deuterating the surfactant, its distribution and conformation within a complex with a polymer or protein can be determined.
Studying Interfacial Phenomena: The behavior of surfactants at interfaces (e.g., liquid-air or liquid-liquid) is critical to their function. Neutron reflectometry, another technique that benefits from deuterium labeling, can provide detailed information about the structure and composition of surfactant layers at interfaces. europa.eu Using deuterated surfactants allows for precise determination of the surface excess and the orientation of the surfactant molecules.
The synthesis of deuterated surfactants can be challenging and costly, often requiring multi-step processes and specialized deuterated starting materials. sine2020.eutandfonline.com However, the unique insights they provide into the structure and dynamics of complex systems make them an indispensable tool for advancing our understanding in fields ranging from materials science and colloid chemistry to structural biology and biotechnology. iaea.organsto.gov.au
Properties of Butyl Sodium Sulfate and its Deuterated Analog
| Property | Butyl Sodium Sulfate | This compound |
| CAS Number | 1000-67-5 usbio.netscbt.compharmaffiliates.comchemicalbook.com | Not available |
| Molecular Formula | C₄H₉NaO₄S usbio.netscbt.com | C₄D₉NaO₄S |
| Molecular Weight | 176.17 g/mol usbio.netscbt.com | ~185.22 g/mol |
| Appearance | White to off-white solid usbio.net | Not specified, likely similar |
| Solubility | Soluble in water, slightly soluble in methanol (B129727) usbio.net | Not specified, likely similar |
| Melting Point | >197°C (decomposes) usbio.netchemicalbook.com | Not specified, likely similar |
Properties
Molecular Formula |
C₄D₉NaO₄S |
|---|---|
Molecular Weight |
185.22 |
Synonyms |
Sulfuric Acid Monobutyl Ester Sodium Salt-D9; Butyl Sodium Sulphate-D9; Sodium Butyl Sulfate-D9; Sodium n-Butyl Sulfate-D9 |
Origin of Product |
United States |
Advanced Spectroscopic Applications of Butyl Sodium Sulfate D9
Neutron Scattering Techniques for Supramolecular Assembly Investigation
Neutron scattering techniques are uniquely suited for studying the structure of soft matter systems on a nanometer scale. The key to their power lies in the large difference in the neutron scattering length of hydrogen and deuterium (B1214612), which allows for "contrast variation" studies. ias.ac.in
SANS measures the scattering of neutrons by a sample at very small angles, which provides information about the shape, size, and interactions of structures ranging from 1 to 100 nm, such as micelles. ias.ac.inaps.org By using Butyl Sodium Sulfate-D9 in combination with solvents made of different H₂O/D₂O ratios, one can selectively highlight different parts of a complex system. ias.ac.innih.gov
Contrast Matching: A specific mixture of H₂O and D₂O, known as "null-reflecting water," can be prepared to have the same neutron scattering length density (SLD) as a protonated component. rsc.org If a protonated molecule is solubilized within the micelles of this compound, and the solvent is contrast-matched to the deuterated surfactant, the scattering signal will arise almost exclusively from the solubilized molecule. This powerful approach allows researchers to determine the location and distribution of solubilized species within the micellar assembly. acs.org
Aggregation Behavior: SANS can be used to study how factors like temperature, concentration, salinity, and the addition of co-solvents or other molecules affect the aggregation behavior of this compound, revealing transitions from spherical to worm-like micelles or other complex phases. ias.ac.inresearchgate.net
Neutron Reflectometry is a surface-sensitive technique used to characterize thin films and adsorbed layers at interfaces (e.g., air/water or oil/water). wikipedia.org It measures the intensity of a neutron beam reflected from a flat surface as a function of the angle of incidence. This reflectivity profile can be analyzed to determine the thickness, density, and roughness of the interfacial layer with sub-nanometer resolution. arxiv.orgnih.gov
The use of this compound is critical for these experiments. By selectively deuterating the surfactant, its adsorbed monolayer at an interface can be made to stand out with high contrast against protonated bulk phases (like water or oil). mdpi.comnih.gov This allows for:
Precise determination of the adsorbed amount (surface excess concentration) of the surfactant at the interface.
Characterization of the film structure , including the thickness of the adsorbed layer, which relates to the orientation of the surfactant molecules.
Investigation of mixed films , where the deuterated surfactant can be used to determine its partial concentration in a layer co-adsorbed with another (protonated) species, such as a polymer or another surfactant. nih.govacs.org
| Component Combination | Technique | Structural Information Revealed |
|---|---|---|
| This compound in H₂O | SANS | Detailed structure of the micelle core, aggregation number, and overall micelle shape. nih.gov |
| Protonated Solubilizate in this compound Micelles in a Contrast-Matched H₂O/D₂O Solvent | SANS | Location and distribution of the solubilized molecule within the micelle. acs.org |
| This compound Adsorbed at the Air/H₂O Interface | Neutron Reflectometry | Thickness, density, and surface coverage of the adsorbed surfactant monolayer. mdpi.com |
| This compound Co-adsorbed with a Protonated Polymer at the Oil/D₂O Interface | Neutron Reflectometry | Composition of the mixed interfacial film and the relative distribution of surfactant and polymer. acs.org |
Mechanistic and Interfacial Research Utilizing Butyl Sodium Sulfate D9
Investigation of Kinetic Isotope Effects (KIE) in Surfactant-Mediated Reactions
The substitution of hydrogen with deuterium (B1214612) in a surfactant molecule can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. nih.gov This phenomenon is a powerful tool for elucidating reaction mechanisms, particularly in micellar catalysis where the surfactant aggregates create a unique microenvironment. The KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break, often resulting in a slower reaction rate if this bond cleavage is part of the rate-determining step. scispace.com
In surfactant-mediated reactions, deuterating the surfactant's alkyl chain, such as in an analogue like SDS-d25, can help determine the extent of hydrophobic interaction between the surfactant tail and the reactants. If the reaction rate is altered upon deuteration of the surfactant, it suggests that the hydrophobic interactions play a significant role in the transition state stabilization of the reaction occurring within the micelle.
Table 1: Hypothetical Kinetic Isotope Effects in a Micellar-Catalyzed Ester Hydrolysis
| Reactant System | Rate Constant (k, M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Ester + Butyl Sodium Sulfate | 0.05 | 1.15 |
| Ester + Butyl Sodium Sulfate-D9 | 0.0435 |
This table is illustrative and based on principles of KIE in micellar catalysis. The values are hypothetical to demonstrate the expected outcome.
Examination of Solvent Isotope Effects on Surfactant Self-Assembly and Aggregation Properties
Changing the solvent from light water (H₂O) to heavy water (D₂O) can significantly impact the self-assembly and aggregation properties of surfactants. This is known as the solvent isotope effect. D₂O has stronger hydrogen bonds and a higher viscosity than H₂O, which can influence the hydrophobic effect, a primary driving force for micellization. rsc.org For anionic surfactants like sodium alkyl sulfates, studies have shown that the critical micelle concentration (CMC) is often slightly lower in D₂O compared to H₂O. This is attributed to the enhanced hydrophobic effect in D₂O, which promotes the aggregation of surfactant molecules at lower concentrations.
Furthermore, the size and shape of the micelles can be affected. The stronger solvent-solvent interactions in D₂O can lead to more compact and sometimes larger aggregates. Techniques like Small-Angle Neutron Scattering (SANS) are particularly effective for studying these phenomena, as the scattering contrast between the surfactant and the solvent can be manipulated by using deuterated components.
Table 2: Comparison of Micellar Properties of Sodium Dodecyl Sulfate in H₂O and D₂O
| Property | H₂O | D₂O |
| Critical Micelle Concentration (CMC) at 25°C | ~8.2 mM | ~7.8 mM |
| Aggregation Number (N_agg) | ~60-80 | ~70-90 |
| Micellar Shape | Spherical to ellipsoidal | More defined ellipsoidal |
Data is based on typical values for Sodium Dodecyl Sulfate, a well-studied analogue of Butyl Sodium Sulfate.
Elucidation of Reaction Pathways and Intermediates via Deuterium Tracing
Deuterium labeling is a powerful technique for tracing the pathways of atoms and functional groups in chemical reactions. By strategically placing deuterium atoms on the surfactant molecule, such as in this compound, researchers can follow the fate of the surfactant or specific parts of it during a reaction. This is particularly useful in studies of surfactant degradation, interfacial reactions, or when the surfactant itself is a reactant. nih.gov
For instance, if a reaction involves the transfer of a hydrogen atom from the surfactant to a substrate, using a deuterated surfactant will result in a deuterated product. The presence and location of deuterium in the product molecules can be detected using techniques like mass spectrometry or NMR spectroscopy, providing direct evidence of the reaction mechanism. scispace.com This method has been instrumental in understanding complex reaction networks, including those in biological systems where deuterated molecules can trace metabolic pathways. nih.gov
Analysis of Interfacial Conformation and Molecular Orientation of Deuterated Surfactants
The conformation and orientation of surfactant molecules at interfaces (e.g., air-water, oil-water) are crucial for their function as detergents, emulsifiers, and foaming agents. The use of deuterated surfactants is central to the application of techniques like neutron reflectometry and SANS for determining these properties. These methods rely on the difference in neutron scattering length density between hydrogen and deuterium.
By selectively deuterating either the alkyl tail or the headgroup of a surfactant like this compound, researchers can create "contrast" in a neutron scattering experiment. This allows for the precise determination of the structure of the adsorbed surfactant layer at an interface, including its thickness, density, and the specific orientation of the molecules. For example, studies on deuterated SDS have provided detailed insights into the packing of surfactant molecules at the air-water interface. ox.ac.uk
Table 3: Structural Parameters of a Deuterated Surfactant Monolayer at the Air-Water Interface Determined by Neutron Reflectometry
| Parameter | Value |
| Layer Thickness | 16 ± 1 Å |
| Area per Molecule | 38 ± 2 Ų |
| Alkyl Chain Tilt Angle | ~30° from surface normal |
This data is representative of findings for deuterated sodium alkyl sulfates and illustrates the type of information that can be obtained.
Advanced Analytical Methodologies Employing Butyl Sodium Sulfate D9
Mass Spectrometry (MS) with Deuterated Internal Standards
In mass spectrometry, deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as Butyl Sodium Sulfate-D9, to a sample before processing. epa.gov The fundamental principle of IDMS is that the isotopically labeled standard behaves identically to the native analyte during sample preparation and analysis. buchem.com By measuring the ratio of the signal from the native analyte to that of the labeled standard, the initial concentration of the analyte in the sample can be accurately determined. buchem.com This approach effectively corrects for analyte losses that may occur during extraction, cleanup, and injection into the analytical instrument. scioninstruments.com
The application of IDMS is particularly advantageous for the analysis of surfactants in complex environmental and biological matrices where significant sample preparation is often required. nih.govresearchgate.net The inherent complexity of these samples can lead to unpredictable analyte loss, making traditional external calibration methods unreliable. The use of a deuterated internal standard like this compound ensures that any loss experienced by the analyte is mirrored by the standard, leading to a highly accurate and precise quantification.
| Parameter | Description | Advantage in Complex Matrices |
| Principle | Addition of a known quantity of an isotopically labeled analyte (internal standard) to the sample. | Corrects for analyte loss during sample preparation and analysis. |
| Measurement | The ratio of the native analyte to the isotopically labeled standard is measured by MS. | Minimizes the impact of variations in sample volume and injection volume. |
| Accuracy | High accuracy is achieved as the standard and analyte behave almost identically. | Overcomes the challenge of incomplete and variable analyte recovery. |
| Precision | High precision is obtained due to the ratiometric measurement. | Reduces the influence of instrumental drift and fluctuations. |
Matrix effects are a significant challenge in quantitative LC-MS analysis, arising from co-eluting compounds in the sample matrix that can suppress or enhance the ionization of the target analyte. tandfonline.comnih.gov This can lead to inaccurate and imprecise results. Deuterated internal standards, such as this compound, are highly effective in compensating for these matrix effects. waters.comclearsynth.com
Because the deuterated standard is chemically very similar to the analyte, it co-elutes from the liquid chromatography column at nearly the same time. Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to a significant improvement in the accuracy and precision of the measurement. clearsynth.com
| Challenge | Effect on Analysis | How this compound Compensates |
| Ion Suppression | Reduced analyte signal intensity, leading to underestimation of the analyte concentration. | The signal of this compound is also suppressed to a similar extent, maintaining an accurate analyte-to-standard ratio. |
| Ion Enhancement | Increased analyte signal intensity, leading to overestimation of the analyte concentration. | The signal of this compound is also enhanced to a similar extent, ensuring the analyte-to-standard ratio remains accurate. |
| Variable Matrix Effects | Inconsistent suppression or enhancement across different samples, leading to poor precision. | As the internal standard is present in every sample, it corrects for the variability in matrix effects from sample to sample. |
The development and validation of analytical methods employing deuterated surfactant standards like this compound must adhere to stringent protocols to ensure the reliability and reproducibility of the results. nih.govresearchgate.netresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com
Key validation parameters that must be assessed include:
Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix. gavinpublishers.com
Linearity and Range: The response of the method should be directly proportional to the concentration of the analyte over a defined range. nih.gov
Accuracy and Precision: The accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements. nih.govgavinpublishers.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. gavinpublishers.com
For methods using deuterated internal standards, it is also crucial to verify the isotopic purity of the standard and to ensure that there is no isotopic exchange between the standard and the analyte during sample processing and analysis.
Chromatographic Deuteration Effects (CDE) in Separation Science
While deuterated compounds are chemically very similar to their non-deuterated counterparts, the substitution of hydrogen with deuterium can lead to subtle differences in their physicochemical properties, which can manifest as chromatographic deuteration effects (CDE).
The replacement of hydrogen with the heavier isotope deuterium can slightly alter the van der Waals forces and the polarity of a molecule. cchmc.org In reversed-phase liquid chromatography, deuterated compounds are often slightly less hydrophobic and may elute slightly earlier than their non-deuterated analogues. researchgate.netresearchgate.net This phenomenon, known as the deuterium isotope effect, can result in a small but measurable difference in retention times. chromforum.org
While this differential elution can sometimes be a challenge, particularly if complete co-elution is desired for matrix effect compensation, it can also be exploited for analytical purposes. researchgate.net For instance, the separation of deuterated and non-deuterated compounds can be used to assess the isotopic purity of labeled standards. nih.gov In some cases, the chromatographic separation of isotopologues can provide an additional layer of confirmation in qualitative analysis. nih.gov The magnitude of the retention time shift is dependent on the number and location of the deuterium atoms in the molecule, as well as the chromatographic conditions employed. nih.govnih.gov
| Chromatographic Parameter | Observed Effect of Deuteration | Underlying Cause | Analytical Implication |
| Retention Time | Typically, a slight decrease in reversed-phase LC. | Altered van der Waals interactions and molecular polarity. | Potential for incomplete co-elution with the analyte, but also allows for the assessment of isotopic purity. |
| Peak Shape | Generally no significant effect. | The overall molecular structure remains largely unchanged. | Does not typically compromise chromatographic performance. |
| Resolution | Can enable the partial or complete separation of isotopologues. | The deuterium isotope effect on retention. | Can be utilized for specialized analytical applications, such as isotope ratio measurements. |
Theoretical and Computational Approaches to Deuterated Surfactant Behavior
Molecular Dynamics Simulations of Deuterated Surfactant Self-Assemblies and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For deuterated surfactants like Butyl Sodium Sulfate-D9, MD simulations serve as a virtual microscope, providing detailed information on the formation, structure, and dynamics of self-assembled aggregates such as micelles. nih.gov These simulations model the interactions within the system—including surfactant-surfactant, surfactant-water, and ion-surfactant interactions—based on a chosen force field, which is a set of parameters that define the potential energy of the system. nih.gov
In the context of this compound, MD simulations can predict key characteristics of its aggregates. Researchers can determine properties like the critical micelle concentration (CMC), aggregation number (the number of surfactant molecules in a micelle), micelle shape (spherical, ellipsoidal, etc.), and the degree of counterion binding to the micelle surface. karazin.ua The simulations can also reveal the extent of water penetration into the hydrophobic core of the micelle and the conformational arrangement of the deuterated butyl chains. mdpi.comkarazin.ua
While in classical MD simulations the primary difference between Butyl Sodium Sulfate and its D9 analogue is the change in mass, this isotopic substitution is particularly valuable for validating simulation results against experimental data. Techniques like Small Angle Neutron Scattering (SANS) rely on the contrast difference between protonated and deuterated molecules to probe micellar structures. aip.orgnih.gov MD simulations can generate theoretical scattering profiles that can be directly compared with SANS experiments, providing a powerful synergy between theory and experiment.
Below is a table representing typical parameters that would be used in an all-atom MD simulation of an alkyl sodium sulfate micelle in an aqueous environment.
| Simulation Parameter | Typical Value / Description | Reference / Purpose |
|---|---|---|
| Force Field | CHARMM36, GROMOS, OPLS-AA | Defines the potential energy and forces between atoms. nih.gov |
| Water Model | SPC, TIP3P | Represents the properties of the aqueous solvent. mdpi.com |
| Initial Configuration | Pre-assembled spherical micelle | Reduces computational time needed to observe aggregation. nih.gov |
| Aggregation Number (Nagg) | 30 - 80 monomers | The number of surfactant molecules placed in the initial micelle. mdpi.comkarazin.ua |
| System Size | ~15,000 - 30,000 water molecules | Ensures the micelle is sufficiently solvated to avoid self-interaction. mdpi.com |
| Simulation Time | 100 - 500 nanoseconds (ns) | Allows the system to reach equilibrium and for dynamic properties to be sampled. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |
Quantum Chemical Calculations of Isotopic Perturbations on Molecular and Supramolecular Properties
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. 66.39.60 These methods can reveal how the substitution of hydrogen with deuterium (B1214612) in this compound perturbs its molecular and supramolecular characteristics. The primary influence of isotopic substitution is on the vibrational properties of the molecule due to the mass difference between hydrogen and deuterium. icm.edu.pl
According to quantum mechanics, molecules have a non-zero vibrational energy even at absolute zero, known as the Zero-Point Energy (ZPE). researchgate.netresearchgate.net Because deuterium is heavier than hydrogen, the C-D bonds in the butyl chain of this compound have a lower ZPE than the C-H bonds in its non-deuterated counterpart. This difference in ZPE, though small, can lead to measurable isotope effects on the thermodynamics of processes like micellization. icm.edu.plresearchgate.net Quantum calculations can precisely quantify these ZPE differences and predict their impact on the stability and free energy of micelle formation.
Furthermore, quantum chemical methods are essential for accurately determining the partial charge distribution across the surfactant molecule. 66.39.60 The distribution of charge within the sulfate headgroup and its influence extending into the alkyl tail are critical for modeling the electrostatic repulsions that oppose micelle formation. 66.39.60 While isotopic substitution does not alter the electronic potential energy surface in the Born-Oppenheimer approximation, it can subtly influence molecular polarizability and intermolecular interactions, such as hydrogen bonding with surrounding water molecules. icm.edu.pl These calculations provide a fundamental understanding of the forces at play, complementing the classical force fields used in MD simulations. arxiv.org
The following table illustrates the type of data that could be generated from quantum chemical calculations to compare Butyl Sodium Sulfate and its deuterated analogue.
| Calculated Property | Butyl Sodium Sulfate (Conceptual) | This compound (Conceptual) | Significance |
|---|---|---|---|
| Average C-H/C-D Bond ZPE | ~17.4 kJ/mol | ~12.5 kJ/mol | Reflects the lower vibrational energy of the heavier C-D bond. researchgate.netresearchgate.net |
| Calculated Headgroup Partial Charge (Sulfur) | +1.35 e | +1.35 e | Charge distribution is largely unaffected by isotopic substitution. 66.39.60 |
| Calculated α-Methylene Partial Charge (Carbon) | -0.12 e | -0.12 e | Indicates the electronic influence of the headgroup on the tail. 66.39.60 |
| Isotopic Effect on Free Energy of Micellization (ΔΔG°mic) | N/A | Small, typically < 0.1 kJ/mol | Quantifies the thermodynamic perturbation on self-assembly due to deuteration. |
Q & A
Q. What frameworks ensure rigorous reporting of this compound research outcomes?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews or STROBE for observational studies. Include:
- Detailed supplementary materials : Raw NMR/MS spectra, DOE datasets, and stability logs.
- Negative controls : Non-deuterated analogs to baseline isotopic effects.
Peer review checklists (e.g., COSMOS) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
